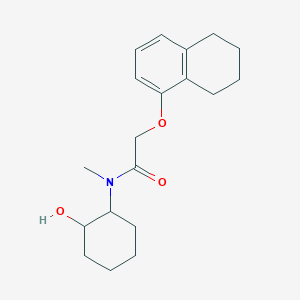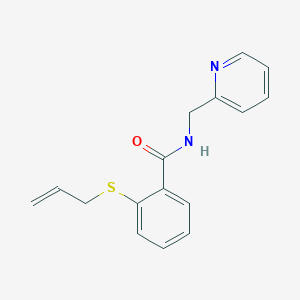![molecular formula C25H21N3O B5369658 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a pyrazole-indoline hybrid molecule that has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline involves the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. This compound has also been found to inhibit the activity of NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, this compound can reduce oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of ROS, which can cause oxidative damage to cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. Additionally, this compound has been found to inhibit cell proliferation, which can be beneficial in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline in lab experiments is its ability to inhibit various enzymes and pathways, which can be useful in studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline. One area of research is the development of this compound analogs that have improved solubility and potency. Another area of research is the application of this compound in combination therapy with other drugs to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has potential applications in various fields such as cancer research, neuroprotection, and inflammation. The mechanism of action of this compound involves the inhibition of various enzymes and pathways, which can reduce oxidative stress, inflammation, and cell proliferation. While this compound has advantages such as low toxicity, its low solubility in water can be a limitation. Future research on this compound should focus on the development of this compound analogs, combination therapy, and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline to form the intermediate product. The intermediate product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound. The overall yield of this compound synthesis is around 50%.
Applications De Recherche Scientifique
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and leukemia. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-1,3-diphenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-23(25(29)27-17-16-19-10-8-9-15-22(19)27)24(20-11-4-2-5-12-20)26-28(18)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOEMHSXLRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)

![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
![2-(2-{2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}-1H-imidazol-1-yl)ethanol](/img/structure/B5369644.png)

![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)

